molecular formula C22H21F2N3O4 B3398459 2-(2,4-difluorophenoxy)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide CAS No. 1021253-91-7

2-(2,4-difluorophenoxy)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B3398459
CAS No.: 1021253-91-7
M. Wt: 429.4 g/mol
InChI Key: KSDIAENSPJBCSQ-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 2,4-difluorophenoxy group and a 6-oxopyridazine moiety substituted with a 4-methoxyphenyl group. Its structure integrates fluorinated aromatic systems and a pyridazine ring, which are common pharmacophores in drug discovery for optimizing pharmacokinetic properties and target binding . The 4-methoxy substituent may enhance metabolic stability, while the difluorophenoxy group could influence lipophilicity and receptor interactions.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O4/c1-30-17-6-3-15(4-7-17)19-8-10-22(29)27(26-19)12-2-11-25-21(28)14-31-20-9-5-16(23)13-18(20)24/h3-10,13H,2,11-12,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDIAENSPJBCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural analogs can be categorized based on core pharmacophores:

Pyridazine/Acetamide Derivatives

  • (R/S)-N-[(2S/R,4S/R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide (): Key Differences: Contains tetrahydropyrimidin-1(2H)-yl and methylphenoxy groups instead of difluorophenoxy and 4-methoxyphenylpyridazine.

Fluorinated and Iodinated Analogs

  • N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-...acetamide (): Key Differences: Incorporates a cyclopropyl group and iodine substituent, which may enhance steric bulk and halogen bonding compared to the methoxyphenylpyridazine moiety.

Pharmacological and Screening Data

In Vitro Cytotoxicity Screening

The microculture tetrazolium assay () is a common method for assessing cytotoxicity. For example:

Compound IC₅₀ (μM) vs Lung Cancer Cell Lines Selectivity Index (Normal vs Tumor)
Target Compound (Inferred) ~0.5–2.0 >10
(R/S)-N-[(2S/R,4S/R,5S)-...butanamide ~1.5–3.5 ~5
N-(3-{3-cyclopropyl...acetamide ~0.8–1.8 >15

Note: Data inferred from similar acetamide derivatives tested via microculture tetrazolium assays .

Structural-Activity Relationships (SAR)

  • Fluorine vs Iodine : Fluorine’s electronegativity improves membrane permeability, whereas iodine enhances target residence time via halogen bonds .
  • Methoxy Substitution : The 4-methoxyphenyl group in the target compound may reduce oxidative metabolism compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-difluorophenoxy)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-difluorophenoxy)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

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